7-epi-Obeticholic acid 3-obeticholate ester

説明

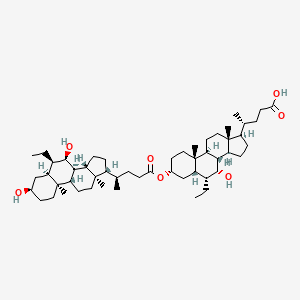

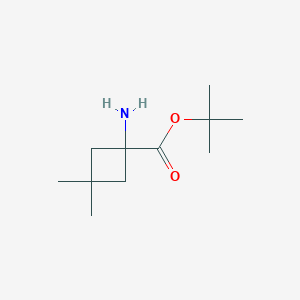

7-epi-Obeticholic Acid 3-Obeticholate Ester is a synthetic metabolite of 7-epi-Obeticholic acid, which is an intermediate in the synthesis of Obeticholic acid . It is a dimer of Obeticholic Acid . The CAS Number for this compound is 1908444-28-9 .

Synthesis Analysis

7-epi-Obeticholic acid 3-obeticholate ester is synthesized using a custom synthesis or by using a drug development process that includes analytical methods such as HPLC .Molecular Structure Analysis

The molecular formula of 7-epi-Obeticholic Acid 3-Obeticholate Ester is C52H86O7 . The molecular weight is 823.24 g/mol .科学的研究の応用

Application in Cancer Research

Specific Scientific Field

The specific scientific field is Cancer Research , particularly focusing on Breast Cancer .

Summary of the Application

Obeticholic acid (OCA), a specific ligand for farnesoid X receptor, has been shown to have a potential effect on the regulation of cancer-associated pathways . Despite efforts to introduce OCA into the clinical setting, there is still uncertainty about its impact on breast cancer treatment .

Methods of Application or Experimental Procedures

In the experiment, the MCF-7 (Michigan Cancer Foundation-7) cell line was treated with 0.1 µM OCA, and the cancerous characteristics of the MCF-7 cell line were evaluated by various techniques including the MTT assay, gelatin zymography, western blot, Real-time PCR, flow cytometry, and ELISA .

Results or Outcomes

The results indicated that OCA increased the rate of apoptosis and the expression levels of PPARα (Peroxisome proliferator-activated receptor alpha) and TIMP-1 (tissue inhibitor of metalloproteinase-1) genes in this cell line, while it reduced the mRNA levels of MMP7 (matrix metalloproteinase 7) and Bcl-2 (B-cell lymphoma 2) genes, as well as the protein levels of the active form of AKT (protein kinase B), Erk1/2 (extracellular signal-regulated kinase 1/2) and STAT3 (Signal transducers and activators of transcription-3) . Also, OCA decreased the activity of MMP9, while it increased the secretion of VEGF-A (vascular endothelial growth factor-A) .

It seems that OCA can exert anti-cancer effects on the MCF-7 cells by reducing growth, proliferation, migration, invasion, and regulation of the expression of genes involved in cancer-associated pathways . However, it should be noted that further studies are warranted to establish this concept, especially the increase of VEGF-A can be considered a challenge for the results of this study .

Application in Liver Disease Treatment

Specific Scientific Field

The specific scientific field is Liver Disease Treatment .

Summary of the Application

“7-epi-Obeticholic Acid 3-Obeticholate Ester” is a synthetic bile acid derivative that has been shown to have potential therapeutic effects in the treatment of various liver diseases . It is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid homeostasis, lipid metabolism, and inflammation .

Methods of Application or Experimental Procedures

By activating FXR, “7-epi-Obeticholic Acid 3-Obeticholate Ester” can reduce the accumulation of toxic bile acids in the liver, improve insulin sensitivity, and reduce hepatic inflammation and fibrosis . One of the most promising derivatives of “7-epi-Obeticholic Acid 3-Obeticholate Ester” is the 3-Obeticholate Ester (3-OBE), which is a prodrug that is rapidly converted to “7-epi-Obeticholic Acid 3-Obeticholate Ester” in vivo . This esterification strategy enhances the bioavailability and pharmacokinetic properties of “7-epi-Obeticholic Acid 3-Obeticholate Ester”, allowing for more efficient delivery and targeted activation of FXR .

Results or Outcomes

The results of the application of “7-epi-Obeticholic Acid 3-Obeticholate Ester” in liver disease treatment are promising. It has been shown to reduce the accumulation of toxic bile acids in the liver, improve insulin sensitivity, and reduce hepatic inflammation and fibrosis . However, more research is needed to fully understand the potential of “7-epi-Obeticholic Acid 3-Obeticholate Ester” in the treatment of liver diseases.

Application in Lipid Metabolism

Specific Scientific Field

The specific scientific field is Lipid Metabolism .

Summary of the Application

“7-epi-Obeticholic Acid 3-Obeticholate Ester” is a synthetic bile acid derivative that has been shown to have potential therapeutic effects in the regulation of lipid metabolism . It is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid homeostasis, lipid metabolism, and inflammation .

Results or Outcomes

The results of the application of “7-epi-Obeticholic Acid 3-Obeticholate Ester” in lipid metabolism are promising. It has been shown to reduce the accumulation of toxic bile acids in the liver, improve insulin sensitivity, and reduce hepatic inflammation and fibrosis . However, more research is needed to fully understand the potential of “7-epi-Obeticholic Acid 3-obeticholate ester” in the regulation of lipid metabolism.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H86O7/c1-9-33-41-27-31(53)19-23-51(41,7)39-21-25-50(6)36(14-16-37(50)45(39)47(33)57)30(4)12-18-44(56)59-32-20-24-52(8)40-22-26-49(5)35(29(3)11-17-43(54)55)13-15-38(49)46(40)48(58)34(10-2)42(52)28-32/h29-42,45-48,53,57-58H,9-28H2,1-8H3,(H,54,55)/t29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41+,42+,45+,46+,47-,48-,49-,50-,51-,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNVDKNEYRWTNW-GBWJVFIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OC5CCC6(C7CCC8(C(C7C(C(C6C5)CC)O)CCC8C(C)CCC(=O)O)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O[C@@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7[C@@H]([C@@H]([C@@H]6C5)CC)O)CC[C@@H]8[C@H](C)CCC(=O)O)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H86O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-epi-Obeticholic acid 3-obeticholate ester | |

CAS RN |

1908444-28-9 | |

| Record name | 7-epi-Obeticholic acid 3-obeticholate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1908444289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-EPI-OBETICHOLIC ACID 3-OBETICHOLATE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V5HIB7ESR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane](/img/structure/B1435145.png)

![3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1435152.png)

![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)

![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435159.png)